Pinacolyl methylphosphonic acid

Catalog No.
S561126
CAS No.
616-52-4
M.F
C7H17O3P
M. Wt
180.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pinacolyl methylphosphonic acid

CAS Number

616-52-4

Product Name

Pinacolyl methylphosphonic acid

IUPAC Name

3,3-dimethylbutan-2-yloxy(methyl)phosphinic acid

Molecular Formula

C7H17O3P

Molecular Weight

180.18 g/mol

InChI

InChI=1S/C7H17O3P/c1-6(7(2,3)4)10-11(5,8)9/h6H,1-5H3,(H,8,9)

InChI Key

BLALDUPQYCGKAG-UHFFFAOYSA-N

SMILES

CC(C(C)(C)C)OP(=O)(C)O

Synonyms

pinacolyl methylphosphonic acid, PMPA (soman metabolite)

Canonical SMILES

CC(C(C)(C)C)OP(=O)(C)O

The exact mass of the compound Pinacolyl methylphosphonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pinacolyl methylphosphonic acid (PMPA, CAS 616-52-4) is the primary hydrolysis product and definitive biomarker of the Schedule 1 nerve agent Soman (GD). In procurement and analytical contexts, PMPA serves as a reference standard for forensic toxicology, environmental decontamination verification, and the development of specialized biosensors. Unlike its highly toxic parent compound, PMPA can be safely handled in laboratory environments while retaining the specific, sterically bulky pinacolyl (3,3-dimethyl-2-butyl) moiety that dictates Soman's distinct binding and chromatographic behaviors. Its physical stability and specific molecular weight (180.18 g/mol) make it a necessary baseline material for calibrating high-resolution mass spectrometry workflows and validating molecularly imprinted polymers designed for targeted organophosphate detection [1].

Substituting PMPA with other alkyl methylphosphonic acids, such as isopropyl methylphosphonic acid (IMPA, Sarin surrogate) or ethyl methylphosphonic acid (EMPA, VX surrogate), compromises analytical accuracy and biosensor specificity. The pinacolyl group in PMPA introduces steric bulk and hydrophobicity, which shifts its chromatographic retention time and alters its binding pocket requirements compared to smaller analogs [1]. Using IMPA to calibrate a Soman-targeted assay results in mismatched retention times and a failure to account for the specific matrix effects observed during PMPA elution. Furthermore, substituting PMPA with the universal terminal degradation product, methylphosphonic acid (MPA), eliminates the structural signature required to attribute an exposure event specifically to Soman rather than a generic organophosphate pesticide[2].

Chromatographic Retention and Matrix Effect Evasion in LC-MS/MS Workflows

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) of complex biological matrices like human urine, the structural properties of the target biomarker dictate its susceptibility to matrix interference. A comparative study utilizing the dried urine spot technique demonstrated that PMPA achieves a limit of detection (LOD) of 0.5 ng/mL, whereas the more polar, early-eluting analogs EMPA (VX surrogate) and IMPA (Sarin surrogate) suffer from higher LODs between 1.0 and 10.0 ng/mL [1]. The bulky pinacolyl group increases PMPA's retention time, shifting its elution window away from early-eluting polar matrix suppressors.

Evidence DimensionLimit of Detection (LOD) in urine via LC-MS/MS
Target Compound Data0.5 ng/mL
Comparator Or BaselineIMPA and EMPA (1.0 to 10.0 ng/mL)
Quantified DifferenceUp to 20-fold lower LOD for PMPA
ConditionsDried Urine Spot (DUS) LC-MS/MS analysis of human urine

Procuring PMPA is necessary to establish highly sensitive calibration curves that leverage its delayed retention time to evade matrix suppression, a feat impossible with smaller analogs.

Binding Pocket Specificity for Biosensor and Receptor Design

The development of reagentless fluorescent biosensors for stand-off detection relies on precise molecular recognition of the target's steric profile. When computationally redesigning periplasmic binding proteins to detect Soman surrogates, the receptor pockets must be explicitly tailored to accommodate the 3,3-dimethyl-2-butyl (pinacolyl) group. Receptors engineered specifically for PMPA achieved binding affinities between 45 nM and 10 μM[1]. Smaller analogs like IMPA do not provide the necessary steric constraints to validate these Soman-specific binding pockets, leading to inaccurate affinity measurements and failed sensor calibration.

Evidence DimensionReceptor binding affinity
Target Compound Data45 nM to 10 μM affinity in redesigned receptors
Comparator Or BaselineIMPA (Fails to adequately fill the computationally designed pinacolyl-specific pocket)
Quantified DifferenceSpecific nanomolar to micromolar recognition tied to the pinacolyl moiety
ConditionsComputationally designed soluble protein receptors (modified periplasmic binding proteins)

Developers of Soman-specific molecularly imprinted polymers or protein biosensors must procure exact PMPA to accurately train and validate the steric dimensions of the receptor pocket.

Long-Term Biomarker Persistence in Forensic Matrices

For retrospective verification of nerve agent exposure, traditional blood and urine biomarkers are rapidly cleared, necessitating the use of stable markers in keratinized matrices. A study analyzing hair samples from soman-exposed models successfully extracted and identified PMPA up to 5.5 years post-exposure using LC-MS/MS, with an LOD of 0.15 μg/kg [1]. This multi-year persistence establishes PMPA as the definitive standard for long-term forensic repositories, contrasting with parent agents that hydrolyze within minutes or hours.

Evidence DimensionDetection window post-exposure
Target Compound DataDetectable up to 5.5 years post-exposure in hair
Comparator Or BaselineParent Soman or blood/urine metabolites (Cleared within days to weeks)
Quantified DifferenceMulti-year persistence vs. rapid systemic clearance
ConditionsN,N-dimethylformamide extraction from hair followed by LC-MS/MS

Forensic laboratories must procure PMPA to validate extraction protocols and calibrate instruments for cold-case or delayed-verification chemical weapons investigations.

Processability in Solid-Phase Derivatization for Gas Chromatography

To achieve volatility for gas chromatography-tandem mass spectrometry (GC-MS/MS), alkyl methylphosphonic acids require derivatization. PMPA demonstrates processability in solid-phase derivatization (SPD) workflows using pentafluorobenzyl bromide. This method yields a stable derivative that can be quantified via isotope-dilution negative chemical ionization (NCI) GC-MS/MS, achieving an LOD of 0.02 ng/mL in human urine with linearity from 0.1 to 50 ng/mL [1]. This confirms PMPA's compatibility with mainstream laboratory derivatization protocols.

Evidence DimensionLimit of Detection post-derivatization
Target Compound Data0.02 ng/mL LOD (Pentafluorobenzyl-derivatized PMPA)
Comparator Or BaselineUn-derivatized PMPA (Non-volatile, incompatible with GC-MS/MS)
Quantified DifferenceSub-part-per-billion detection enabled by high-yield derivatization
ConditionsSolid-phase derivatization with pentafluorobenzyl bromide, NCI GC-MS/MS in selected reaction monitoring mode

Procuring high-purity PMPA ensures reproducible derivatization yields, which is critical for laboratories relying on GC-MS/MS rather than LC-MS/MS for trace environmental analysis.

Calibration of LC-MS/MS and GC-MS/MS Forensic Assays

Because PMPA exhibits distinct retention times and matrix effect evasion compared to IMPA and EMPA, it is the mandatory reference standard for calibrating chromatographic methods aimed at Soman detection. Laboratories utilize PMPA to establish precise standard curves and validate solid-phase derivatization protocols for environmental and biomedical samples [1].

Development of Molecularly Imprinted Polymers (MIPs) and Biosensors

The steric bulk of the pinacolyl group makes PMPA the required safe surrogate for Soman in the design of molecularly imprinted polymers and computationally redesigned protein receptors. Procuring exact PMPA ensures that the resulting biosensors possess the correct binding pocket dimensions to achieve nanomolar to micromolar affinities, preventing false positives from smaller organophosphates[2].

Retrospective Biomarker Verification in Keratinized Matrices

Due to its multi-year stability, PMPA is utilized as the primary target analyte for retrospective forensic investigations. Analytical laboratories procure PMPA to validate extraction efficiencies from hair and other long-term biological repositories, ensuring accurate detection limits even years after the initial exposure event [3].

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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